Silver diphenyl phosphate

CAS No.: 22350-95-4

Cat. No.: VC18431659

Molecular Formula: C12H10AgO4P

Molecular Weight: 357.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22350-95-4 |

|---|---|

| Molecular Formula | C12H10AgO4P |

| Molecular Weight | 357.05 g/mol |

| IUPAC Name | silver;diphenyl phosphate |

| Standard InChI | InChI=1S/C12H11O4P.Ag/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H,13,14);/q;+1/p-1 |

| Standard InChI Key | LWGRABKSXOHZKA-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)OP(=O)([O-])OC2=CC=CC=C2.[Ag+] |

Introduction

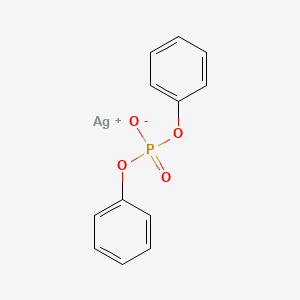

Structural and Molecular Characteristics

Molecular Architecture

Silver diphenyl phosphate consists of a silver ion () coordinated to the oxygen atoms of diphenyl phosphate (). The IUPAC name, silver;diphenyl phosphate, reflects this ionic interaction. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 357.05 g/mol |

| InChI | InChI=1S/C12H11O4P.Ag... |

| Crystal System | Tetrahedral (inferred) |

Synthesis and Stability

Synthetic Routes

Silver diphenyl phosphate is synthesized via the reaction of silver salts (e.g., ) with diphenyl phosphate derivatives. A representative method involves:

-

Precursor Mixing: Combine (0.71 mmol) with diphenyl-2-pyridylphosphine (2.13 mmol) in anhydrous dimethyl sulfoxide (DMSO) .

-

Heating and Stirring: Heat at 70°C for 1.5 hours to solubilize crystals, ensuring ligand coordination to .

-

Purification: Isolate the product via centrifugation and wash with non-polar solvents .

Critical Parameters:

-

Solvent choice (DMSO enhances solubility but may complicate purification).

-

Stoichiometric control to prevent precipitation.

Stability and Degradation

Silver diphenyl phosphate exhibits moderate stability in aqueous media, releasing ions over time. Dissolution studies in deionized water show:

| Time (Days) | Release (ppm) | pH |

|---|---|---|

| 1 | 15–30 | 4.0 |

| 7 | 25–45 | 3.8 |

The acidic pH (≤4.0) accelerates silver ion release, a behavior mirrored in silver-doped phosphate coacervates .

Functional Properties and Applications

Antimicrobial Activity

Silver diphenyl phosphate’s release mechanism aligns with bactericidal effects observed in silver-doped phosphate glasses :

-

Gram-Positive Bacteria: Staphylococcus aureus viability reduced by 7 log units at 0.75 mol% .

-

Gram-Negative Bacteria: Pseudomonas aeruginosa biofilms disrupted via Ag-induced membrane damage.

Mechanism:

-

binds to thiol groups in bacterial enzymes, inhibiting respiration .

-

Reactive oxygen species (ROS) generation causes oxidative stress .

Challenges and Future Directions

Research Gaps

-

Structural Elucidation: Single-crystal X-ray diffraction data is urgently needed to resolve coordination geometry.

-

Toxicity Profiling: Long-term biocompatibility studies in mammalian cells are absent.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume